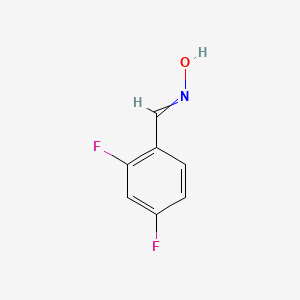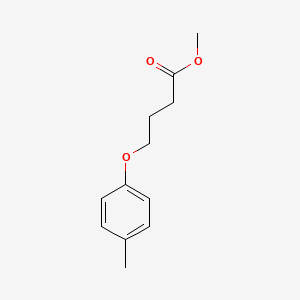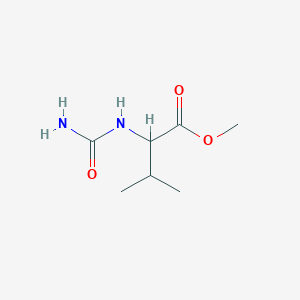![molecular formula C17H18O3 B7857890 3-[4-(Benzyloxy)phenoxy]butan-2-one CAS No. 113702-06-0](/img/structure/B7857890.png)
3-[4-(Benzyloxy)phenoxy]butan-2-one
Descripción general
Descripción
3-[4-(Benzyloxy)phenoxy]butan-2-one is an organic compound known for its versatile application in chemical and pharmaceutical research. Its structural formula comprises a benzyloxy phenyl group linked to a butan-2-one chain, making it interesting for various synthetic and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-[4-(Benzyloxy)phenoxy]butan-2-one involves the reaction of 4-benzyloxyphenol with butanone. The process typically requires a catalyst such as an acid or a base to facilitate the reaction. Conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the compound can be produced through a continuous flow process. This involves the same reactants but in a more controlled environment, using automated systems to maintain optimal reaction conditions and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction of 3-[4-(Benzyloxy)phenoxy]butan-2-one can yield alcohols.
Substitution: : It undergoes various substitution reactions, especially on the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: : Halogens and nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products depend on the type of reaction. Oxidation typically leads to the formation of benzyloxy phenyl ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[4-(Benzyloxy)phenoxy]butan-2-one is used as a starting material for synthesizing more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and proteins. It can act as an inhibitor in various biochemical pathways, making it useful in drug discovery and development.
Medicine
Medicinally, derivatives of this compound are investigated for their therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry
In industry, it is used in the production of specialty chemicals and polymers. Its unique structure makes it suitable for creating materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which 3-[4-(Benzyloxy)phenoxy]butan-2-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to similar compounds, 3-[4-(Benzyloxy)phenoxy]butan-2-one stands out due to its unique combination of the benzyloxy and butanone groups. This makes it more versatile in chemical reactions and potentially more effective in biological applications.
Similar Compounds
3-[4-(Methoxy)phenoxy]butan-2-one
3-[4-(Ethoxy)phenoxy]butan-2-one
3-[4-(Propoxy)phenoxy]butan-2-one
Each of these compounds shares the phenoxybutanone core but differs in the substituent on the phenyl ring, influencing their reactivity and applications.
Propiedades
IUPAC Name |
3-(4-phenylmethoxyphenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(18)14(2)20-17-10-8-16(9-11-17)19-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMGNFLSXGRZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555799 | |
| Record name | 3-[4-(Benzyloxy)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113702-06-0 | |
| Record name | 3-[4-(Benzyloxy)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyanilino)methyl]-1H-quinazolin-4-one](/img/structure/B7857809.png)




![2-chloro-N-[3-(dimethylamino)propyl]-5-nitrobenzenesulfonamide](/img/structure/B7857848.png)







